

Comparative Analysis of Pyrazolo[3,4-b]pyridine Isomers in Biological Assays

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine

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A comprehensive guide for researchers, scientists, and drug development professionals on the diverse biological activities of pyrazolo[3,4-b]pyridine isomers, supported by experimental data and detailed protocols.

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest as potential therapeutic agents due to their efficacy as anticancer, antimicrobial, and kinase inhibitors. This guide provides a comparative analysis of the biological performance of different pyrazolo[3,4-b]pyridine isomers, presenting quantitative data from various studies, detailed experimental methodologies for key biological assays, and visualizations of relevant signaling pathways.

Data Presentation: A Comparative Overview

The biological activities of pyrazolo[3,4-b]pyridine isomers are summarized below, with quantitative data presented in structured tables for ease of comparison.

Anticancer Activity

The cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key indicators of their anticancer potency.

Compound ID	Cancer Cell Line	Assay Type	IC50 / GI50 (μM)	Target(s)	Reference
8c	K562 (Leukemia)	Not Specified	0.72	Topoisomerase IIα	[1]
8c	MV4-11 (Leukemia)	Not Specified	0.72	Topoisomerase IIα	[1]
Compound 8b	HCT-116 (Colon)	MTT	15.05 (Selectivity Index)	CDK2/PIM1	[2]
Compound 8b	HepG2 (Liver)	MTT	9.88 (Selectivity Index)	CDK2/PIM1	[2]
Compound 7b	Hep G2 (Liver)	SRB	0.0158	Not Specified	[3]
Compound 7b	MCF7 (Breast)	SRB	0.0001	Not Specified	[3]
Compound 5	MCF7 (Breast)	SRB	0.0211	Not Specified	[3]
Compound 6a	MCF7 (Breast)	SRB	0.0189	Not Specified	[3]
Compound 6b	MCF7 (Breast)	SRB	0.0094	Not Specified	[3]
Compound 10	MCF7 (Breast)	SRB	0.0087	Not Specified	[3]
Compound 2g	HepG2 (Liver)	Not Specified	0.01	Not Specified	[4]
Compound 8b	A-549 (Lung), HEPG2 (Liver), HCT-116 (Colon)	Not Specified	2.9, 2.6, 2.3	Not Specified	[5]

Kinase Inhibitory Activity

Pyrazolo[3,4-b]pyridine isomers have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Compound ID	Kinase Target	IC50 (nM)	Reference
C03	TRKA	56	[6][7]
C09	TRKA	57	[6]
C10	TRKA	26	[6]
Compound 4	TRKA/B/C	17/28/11	[6]
Compound 5	TRKA/B/C	12/22/15	[6]
7n	FGFR1/2/3	Not Specified (Excellent Potency)	[8][9]
15y	TBK1	0.2	[10][11][12][13]
BX795 (Reference)	TBK1	7.1	[14]
MRT67307 (Reference)	TBK1	28.7	[14]
BMS-265246 (21h)	CDK1/cycB	6	[15]
BMS-265246 (21h)	CDK2/cycE	9	[15]
Compound 6b	CDK2	270	[2]
Compound 6b	PIM1	670	[2]
Compound 3	CDK2	300	[16]
Compound 8	CDK2	650	[17]
11f	JAK2	7.2	[18]
11g	JAK2	6.5	[18]
11h	JAK2	8.0	[18]
11k	JAK2	9.7	[18]

Antimicrobial Activity

Several pyrazolo[3,4-b]pyridine derivatives have been screened for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key

measure of their antimicrobial efficacy.

Compound ID	Microorganism	MIC (µg/mL)	Reference
Various Derivatives	Fusarium oxysporum	0.98 (Compound 7b)	[3]
Various Derivatives	General Bacteria/Fungi	0.12 - 62.5	[3]
Compound 24	S. aureus	0.25	[19]
Compound 27	S. aureus	0.25	[19]
Compound 24	K. pneumoniae	0.5	[19]
Compound 27	K. pneumoniae	0.5	[19]
Compound 2g	MRSA	2	[4]
Compound 2g	VRE	8	[4]
Compound 2g	P. aeruginosa (piperacillin-resistant)	4	[4]
Compound 2g	E. coli (ESBL-producing)	4	[4]
Derivatives 4f, 4i, 4j	Mycobacterium tuberculosis H37RV	1.6	[20]

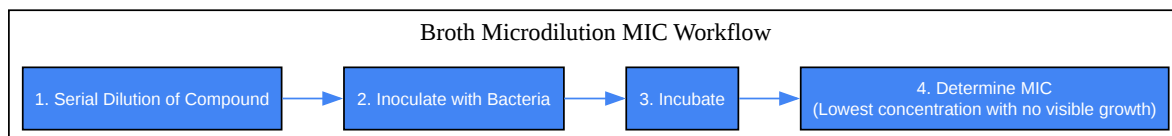
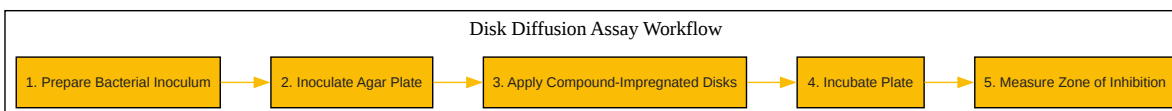
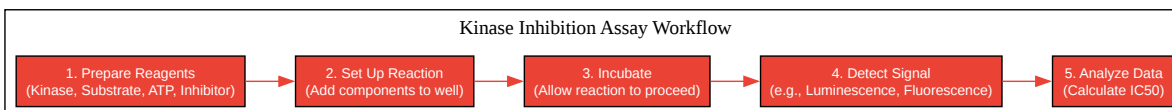
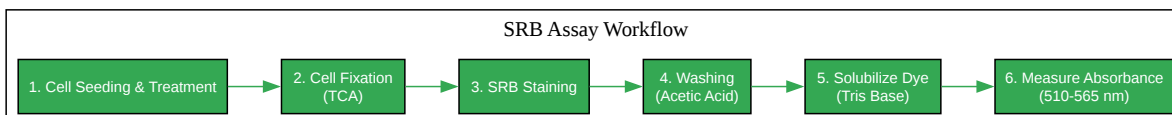
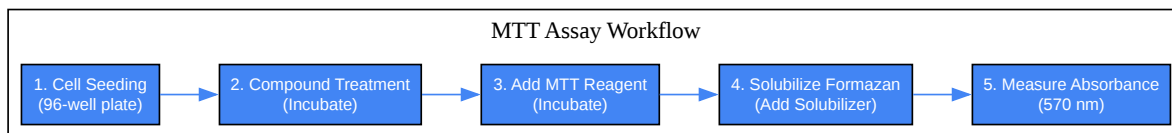
Experimental Protocols

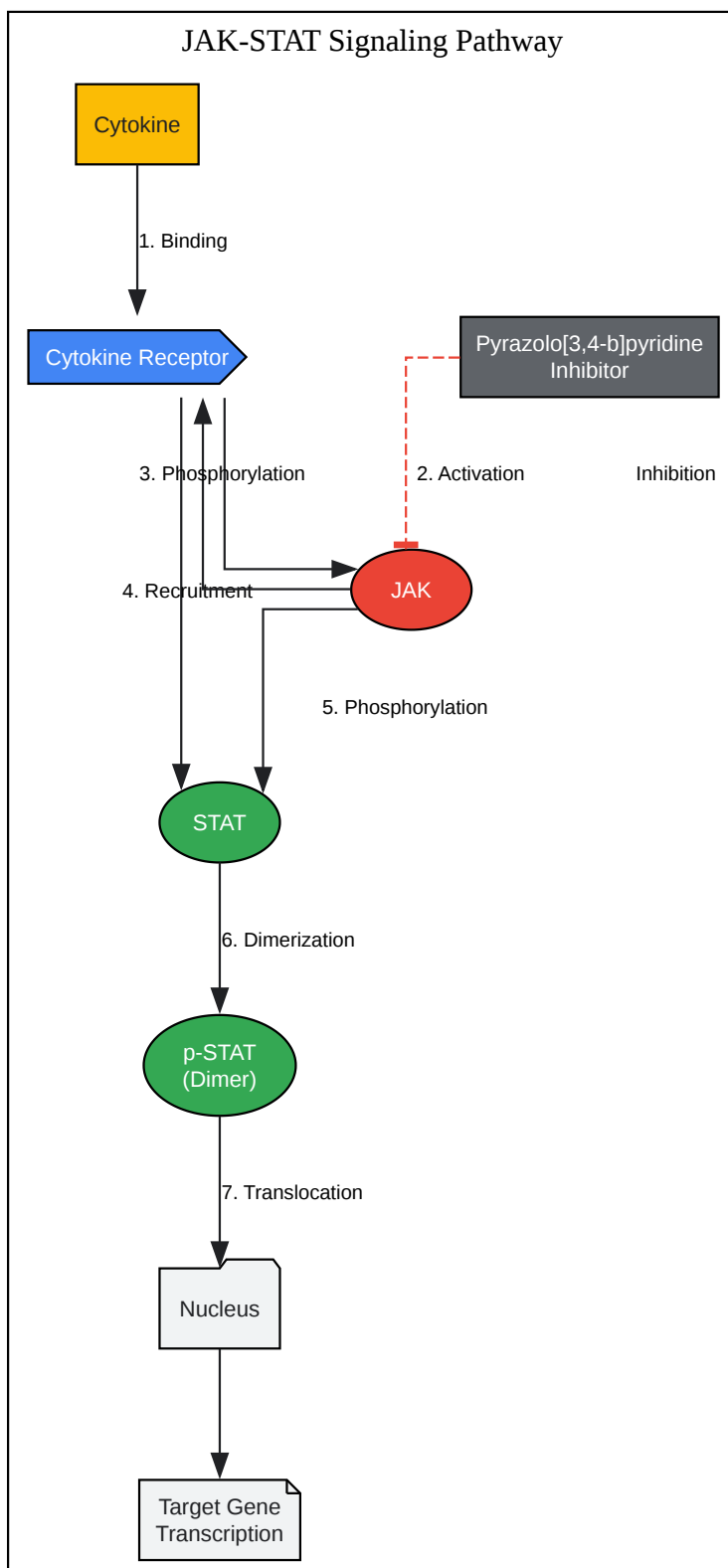
Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further research.

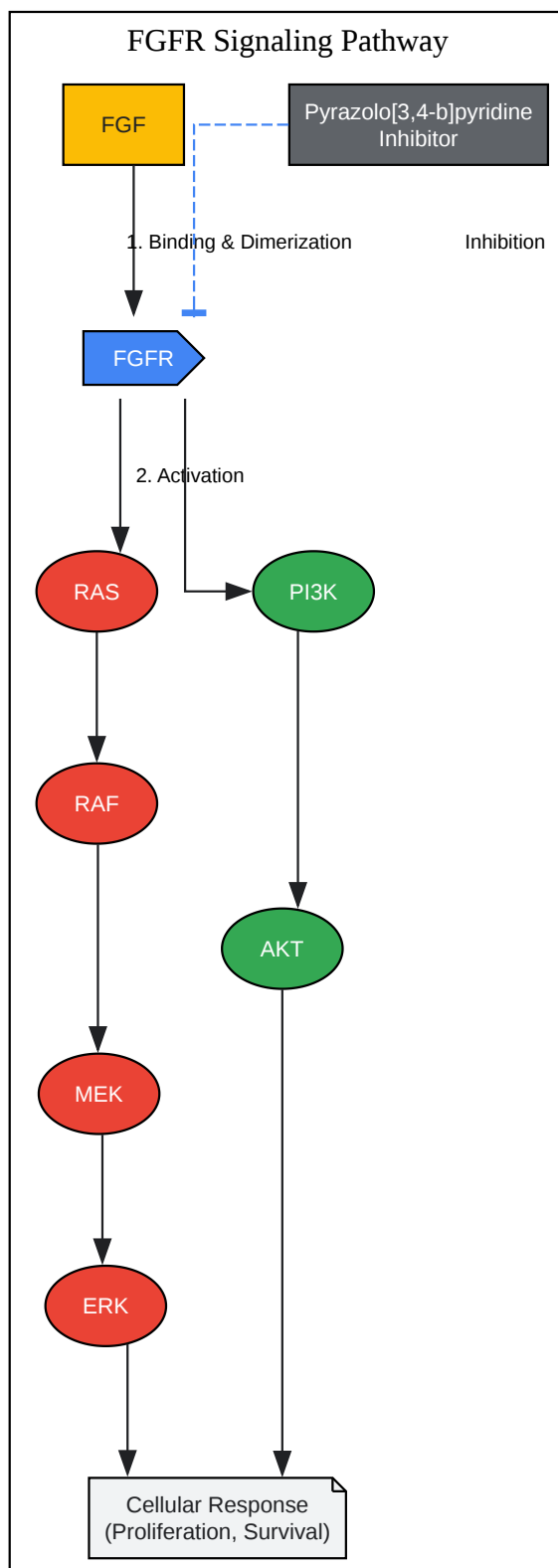
MTT Assay for Cytotoxicity

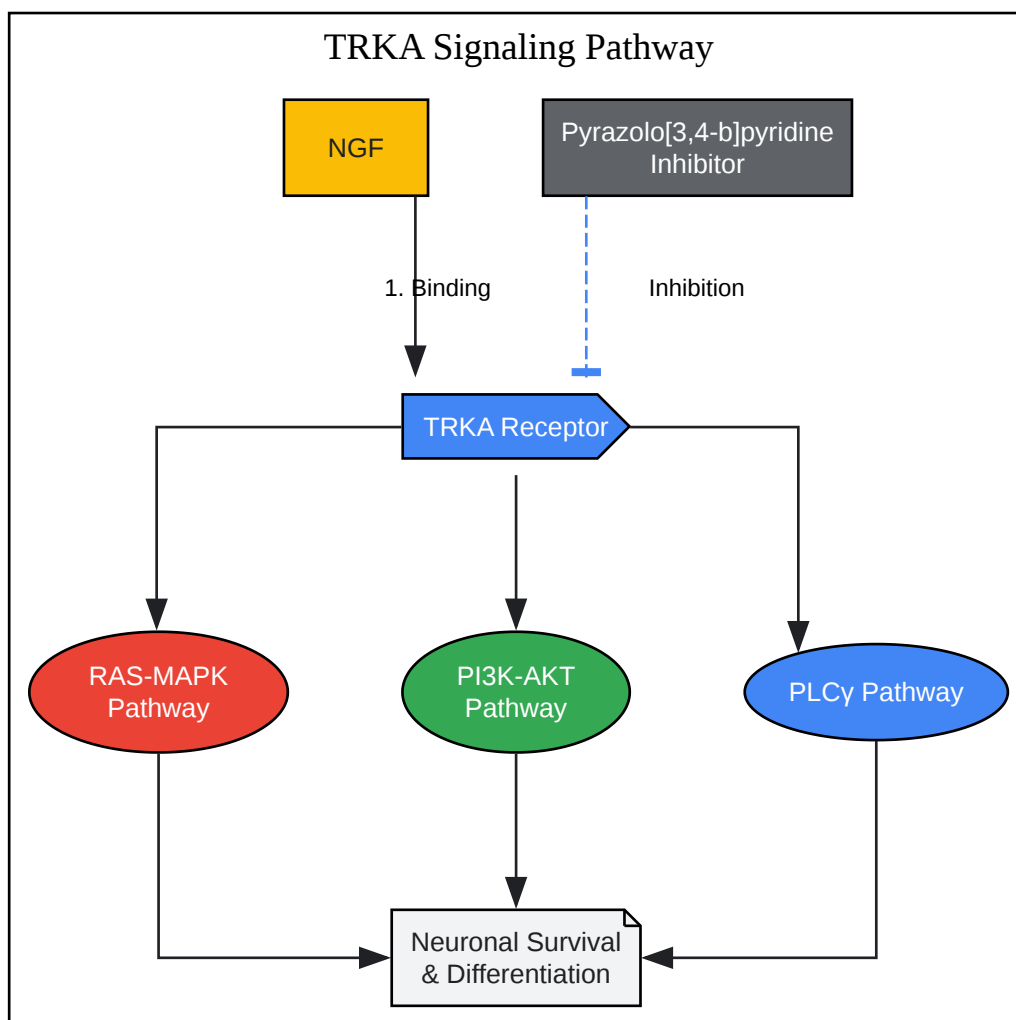
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

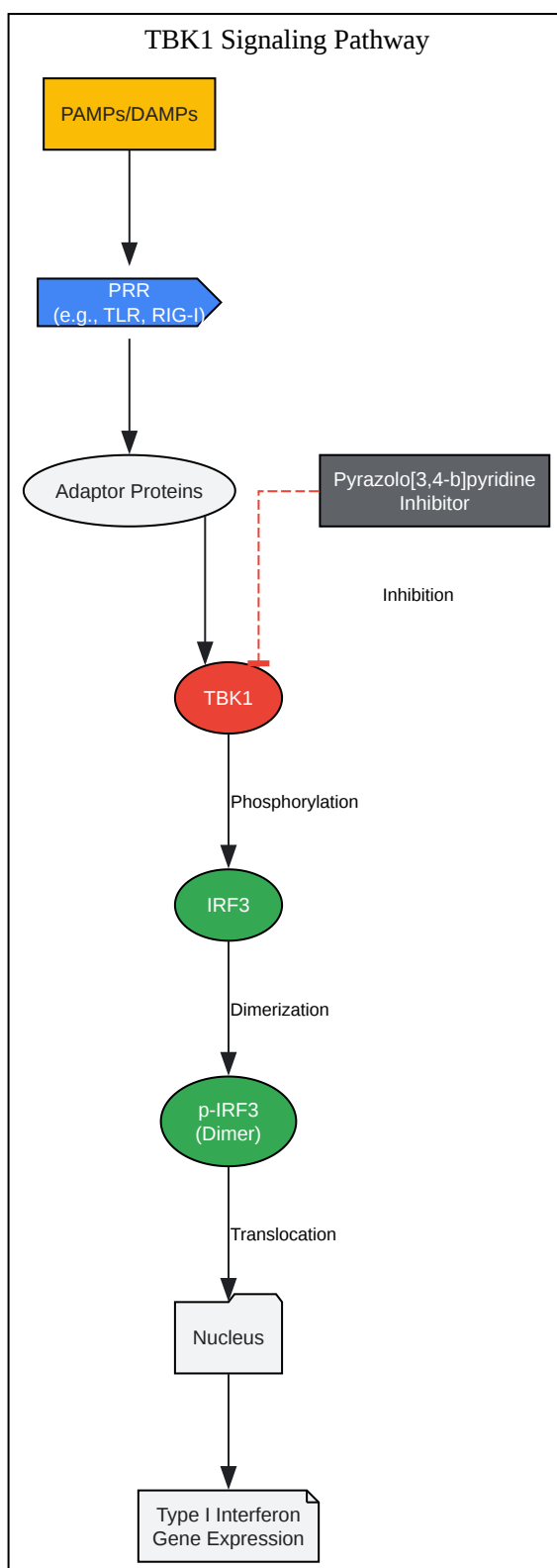
Workflow:

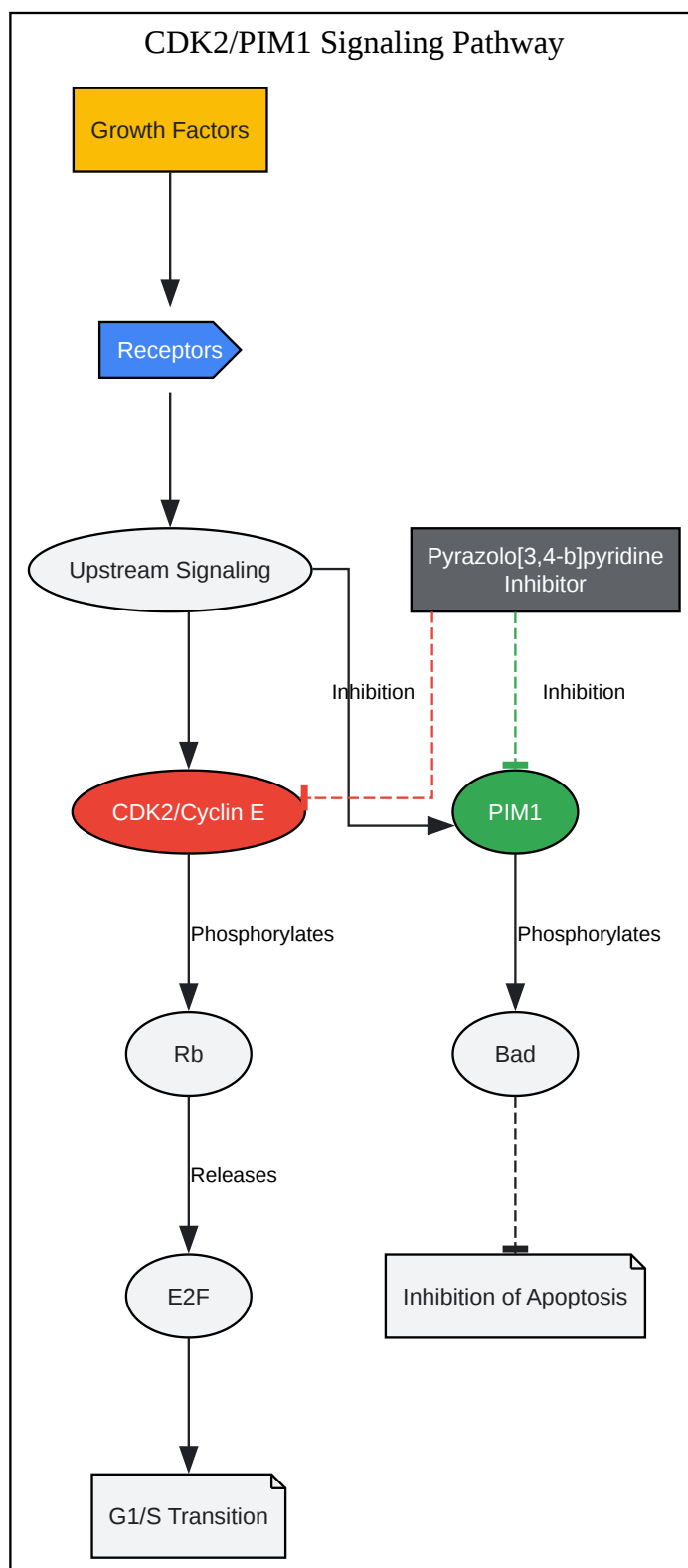


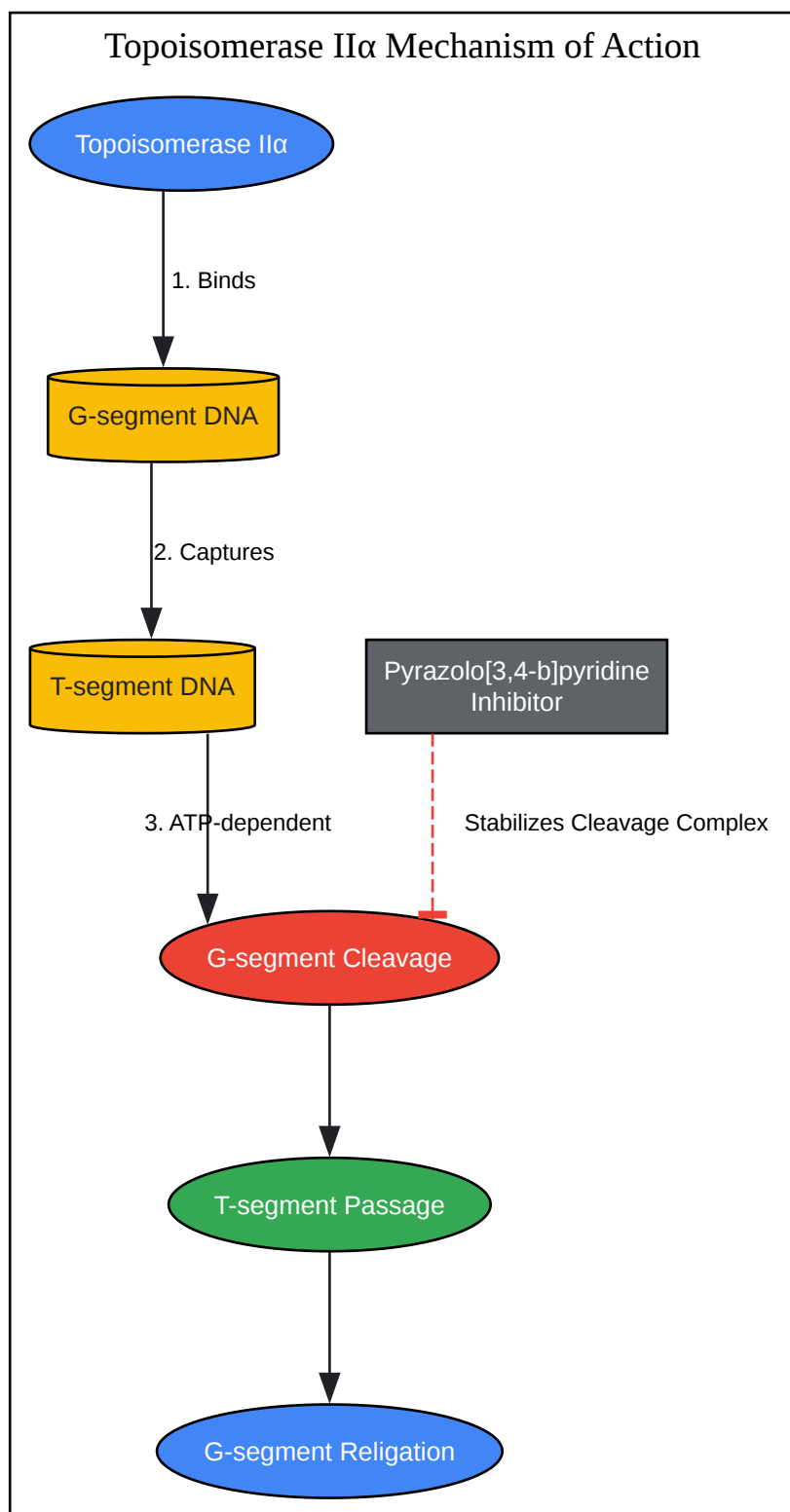












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